2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethanol

PROTAC Linker Bioconjugation PEG Spacer

2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethanol (CAS 63134-26-9) is a glycol ether derivative characterized by a 4-nitrophenoxy group linked to a triethylene glycol (PEG3) chain. With a molecular formula of C12H17NO6 and a molecular weight of 271.27 g/mol, it is primarily utilized as a hydrophilic linker in bioconjugation chemistry, notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.

Molecular Formula C12H17NO6
Molecular Weight 271.27 g/mol
CAS No. 63134-26-9
Cat. No. B3147789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethanol
CAS63134-26-9
Molecular FormulaC12H17NO6
Molecular Weight271.27 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])OCCOCCOCCO
InChIInChI=1S/C12H17NO6/c14-5-6-17-7-8-18-9-10-19-12-3-1-11(2-4-12)13(15)16/h1-4,14H,5-10H2
InChIKeyHHMZBDBWIQZVMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethanol (CAS 63134-26-9) Technical Profile and Procurement Context


2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethanol (CAS 63134-26-9) is a glycol ether derivative characterized by a 4-nitrophenoxy group linked to a triethylene glycol (PEG3) chain . With a molecular formula of C12H17NO6 and a molecular weight of 271.27 g/mol, it is primarily utilized as a hydrophilic linker in bioconjugation chemistry, notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation [1]. The triethylene glycol chain enhances aqueous solubility, while the terminal hydroxyl group provides a reactive handle for further functionalization [2].

Why 2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethanol (CAS 63134-26-9) is Not Interchangeable with General PEG Linkers


Generic substitution fails because 2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethanol possesses a specific combination of a 4-nitrophenoxy group and a discrete triethylene glycol (PEG3) chain terminated with a hydroxyl group. This precise architecture dictates its reactivity, solubility profile, and spacer length, which are critical parameters in bioconjugation applications [1]. Using a PEG linker of different length (e.g., PEG2, PEG4) or a different terminal group (e.g., amine, azide) would fundamentally alter the physicochemical properties of the resulting conjugate and its performance in assays like PROTAC-mediated degradation . The specific chain length of three ethylene oxide units provides a defined spatial separation between the payload and the targeting ligand, which is essential for forming a functional ternary complex [2].

Quantitative Differentiation Evidence for 2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethanol (CAS 63134-26-9)


PEG Chain Length (PEG3) Defines a Specific Spatial Profile Compared to Shorter Analogs

The compound features a triethylene glycol (PEG3) spacer. While direct comparative data is absent, class-level inference indicates that linker length is a critical determinant of PROTAC efficacy . Shorter analogs, such as 2-(2-(4-nitrophenoxy)ethoxy)ethanol (PEG2, CAS 90512-18-8) , or longer ones like PEG4 linkers [1] would be expected to yield different degradation profiles. The PEG3 length provides a distinct spatial separation that may be optimal for specific protein-protein interaction (PPI) interfaces.

PROTAC Linker Bioconjugation PEG Spacer

Terminal Hydroxyl Group Enables Distinct Derivatization Pathways Compared to Carbonate Esters

2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethanol terminates in a primary hydroxyl group. This distinguishes it from activated PEG linkers like m-PEG3-4-nitrophenyl carbonate (CAS 105108-59-6), which features a reactive carbonate ester . The hydroxyl group of CAS 63134-26-9 requires activation (e.g., tosylation, mesylation) before conjugation with amines, whereas the carbonate ester is pre-activated for direct reaction with nucleophiles [1]. This difference allows for orthogonal protection/deprotection strategies in complex syntheses.

Bioconjugation PROTAC Linker Functionalization

Physicochemical Properties (LogP, pKa) Differentiate from Non-PEGylated Nitrophenyl Compounds

The compound has a predicted partition coefficient (LogP) of 0.97 and a predicted acid dissociation constant (pKa) of 14.36 . These values reflect the balance between the hydrophobic 4-nitrophenyl ring and the hydrophilic PEG3 chain. This is in contrast to simpler nitrophenyl compounds like 4-nitrophenol (CAS 100-02-7), which has a significantly different LogP (approx. 1.9) and pKa (approx. 7.2) [1]. The PEG chain increases aqueous solubility and reduces membrane permeability compared to the non-PEGylated analog.

Physicochemical Properties Solubility LogP

Recommended Application Scenarios for 2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethanol (CAS 63134-26-9) Based on Structural Evidence


Synthesis of PROTACs Requiring a Specific PEG3 Spacer

Use this compound as a foundational building block for creating heterobifunctional PROTAC linkers. The PEG3 chain length provides a defined spacer that is essential for optimizing the distance between the E3 ligase ligand and the target protein ligand [1]. The terminal hydroxyl group can be functionalized to introduce a second reactive handle, while the 4-nitrophenoxy group serves as a UV-active tag or a site for further modification . This is a direct application inferred from its described use as a PROTAC linker .

Building Block for Heterobifunctional PEG Linkers in Bioconjugation

Employ this compound in the synthesis of custom, monodisperse heterobifunctional PEG linkers. The terminal hydroxyl group can be converted into a variety of functional groups (e.g., azide, alkyne, amine) [1], allowing for the creation of linkers tailored for specific click chemistry applications in bioconjugation, such as antibody-drug conjugate (ADC) development or surface modification of nanoparticles .

Intermediate for Synthesis of Pegylated Small Molecules with Enhanced Solubility

Utilize this compound to introduce a PEG3 moiety into a hydrophobic small molecule drug candidate. The predicted LogP of 0.97 indicates a favorable hydrophilic/hydrophobic balance, which can improve the aqueous solubility and pharmacokinetic profile of the conjugated drug [1]. This is a class-level application supported by the known benefits of PEGylation .

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